![molecular formula C14H10FNO5 B6402895 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261932-73-3](/img/structure/B6402895.png)
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% (2F4N-95) is a synthetic organic compound with a wide range of applications in scientific research. It is a type of nitrobenzoic acid that is composed of a benzene ring with a nitro group and a 4-fluoro-3-methoxyphenyl group attached to the ring. 2F4N-95 is a colorless solid and has the molecular formula C8H6FNO4. 2F4N-95 is widely used in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% is widely used in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% is used as a building block for the synthesis of other compounds. In biochemistry, it is used to study the structure and function of proteins and enzymes. In pharmacology, it is used to study the effects of drugs on the body and to develop new drugs.
Mechanism of Action
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% is a type of nitrobenzoic acid. It is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have an effect on cell signaling pathways, which can lead to changes in cell behavior.
Advantages and Limitations for Lab Experiments
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% has several advantages and limitations when used in lab experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. Another advantage is that it is a versatile compound and can be used in a variety of experiments. A limitation is that it is a relatively unstable compound and can degrade over time.
Future Directions
The use of 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% in scientific research is expected to expand in the future. Possible future directions include further studies into its mechanism of action, its effects on cell signaling pathways, and its potential use in drug development. Additionally, further research could be conducted into its use in the synthesis of other compounds and its potential use as an antioxidant and anti-inflammatory agent.
Synthesis Methods
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized using a two-step process. First, 4-fluoro-3-methoxyaniline is reacted with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-nitro-4-fluoro-3-methoxyphenylbenzoic acid. This compound is then heated in the presence of an alkali, such as sodium hydroxide or potassium hydroxide, to produce 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid, 95%.
properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-6-8(2-5-12(13)15)11-7-9(16(19)20)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJLXREQKRCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690204 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-73-3 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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